molecular formula C17H20O6 B1237969 1,3-Propanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- CAS No. 4206-59-1

1,3-Propanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)-

Cat. No.: B1237969
CAS No.: 4206-59-1
M. Wt: 320.3 g/mol
InChI Key: DFUOJBWSSSODTR-UHFFFAOYSA-N
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Description

1,3-Propanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- is an organic compound with the molecular formula C17H20O6 It is characterized by the presence of two hydroxy and methoxy-substituted phenyl groups attached to a propanediol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Propanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 1,3-propanediol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an acid catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 1,3-Propanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- .

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroxy derivatives .

Scientific Research Applications

1,3-Propanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is utilized in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. These functional groups can participate in hydrogen bonding, electron donation, and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(4-hydroxy-3-methoxyphenyl)-1,3-propanediol: Similar in structure but may have different reactivity and applications.

    4-Hydroxy-3-methoxyphenyl acetone: Shares the methoxy and hydroxyphenyl groups but differs in the backbone structure.

    Propiovanillone: Another compound with a similar phenyl group substitution pattern.

Uniqueness

1,3-Propanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- is unique due to its specific arrangement of functional groups and the propanediol backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

1,2-bis(4-hydroxy-3-methoxyphenyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O6/c1-22-15-7-10(3-5-13(15)19)12(9-18)17(21)11-4-6-14(20)16(8-11)23-2/h3-8,12,17-21H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUOJBWSSSODTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(CO)C(C2=CC(=C(C=C2)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30423768
Record name 1,2-bis(4-hydroxy-3-methoxyphenyl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4206-59-1
Record name 1,2-bis(4-hydroxy-3-methoxyphenyl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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